Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-

Descripción general

Descripción

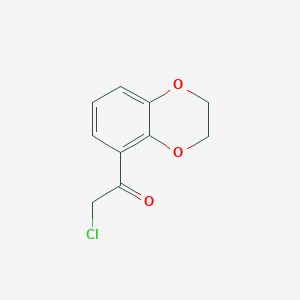

“Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-” is a chemical compound with the molecular formula C10H10O3 . It is also known by other names such as 6-Acetyl-1,4-benzodioxane; 6-Acetyl-1,4-benzodioxan; 1,4-Benzodioxin, ethanone deriv.; Ketone, 1,4-benzodioxan-6-yl methyl; 1,4-Benzodioxan-6-yl methyl ketone; 1- (2,3-Dihydro-benzo [1,4]dioxin-6-yl)-ethanone; 6-Acetylbenzodioxan .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxin ring attached to an ethanone group . The IUPAC Standard InChIKey for this compound is HGVWMTAIIYNQSI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of this compound is 178.1846 . For more detailed physical and chemical properties, it is recommended to refer to specialized databases or literature.Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Heterocycles: 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone serves as a versatile building block. It can participate in diverse reactions, leading to novel heterocyclic compounds.

Thiazole Derivatives: Researchers have synthesized 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles from this compound. These derivatives exhibit interesting biological activities and could be explored further .

Chemical Biology

Fragment Electrophile: The compound’s electrophilic nature makes it useful in fragment-based covalent ligand discovery. It can be employed alone or incorporated into bifunctional tools for targeted protein degradation .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

It is known to be acysteine-reactive small-molecule fragment . This suggests that it may interact with proteins containing cysteine residues, which play crucial roles in various biological processes.

Mode of Action

The compound interacts with its targets through a covalent bond with the cysteine residues of proteins . This interaction can lead to changes in the protein’s function, potentially altering cellular processes.

Propiedades

IUPAC Name |

2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9/h1-3H,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIKDYNLMIIFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037809.png)